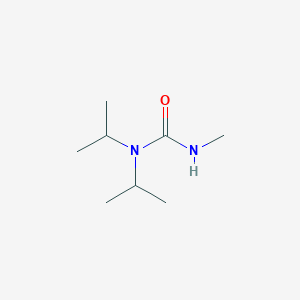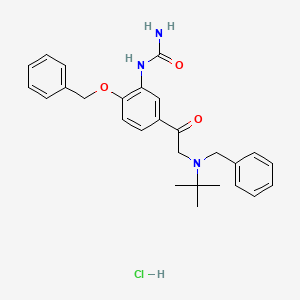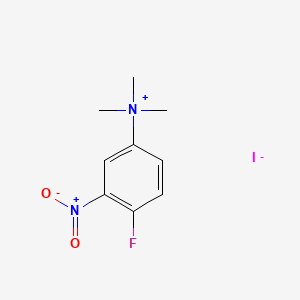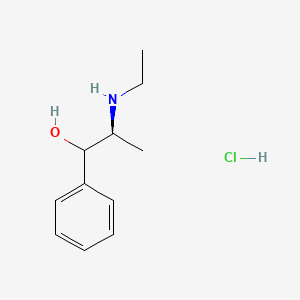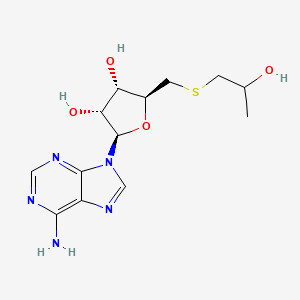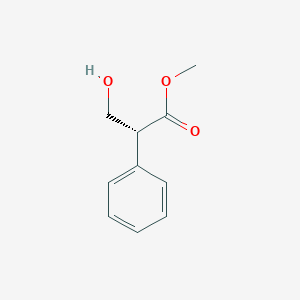
(R)-Tropic Acid Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Tropic Acid Methyl Ester is an organic compound that belongs to the class of esters. It is derived from tropic acid, which is a carboxylic acid. This compound is of significant interest in organic chemistry due to its unique structure and reactivity. It is commonly used in the synthesis of various pharmaceuticals and as an intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: ®-Tropic Acid Methyl Ester can be synthesized through the esterification of ®-tropic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the carboxylic acid and alcohol mixture with a strong acid such as sulfuric acid or hydrochloric acid to facilitate the formation of the ester and water .
Industrial Production Methods: In an industrial setting, the production of ®-Tropic Acid Methyl Ester follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, where the reactants are fed, and the products are continuously removed to drive the reaction to completion. The use of catalysts and optimized reaction conditions ensures high yield and purity of the ester.
Análisis De Reacciones Químicas
Types of Reactions: ®-Tropic Acid Methyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to ®-tropic acid and methanol in the presence of an acid or base catalyst.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Alcohol and an acid or base catalyst.
Major Products:
Hydrolysis: ®-Tropic acid and methanol.
Reduction: ®-Tropic alcohol.
Transesterification: A new ester and alcohol.
Aplicaciones Científicas De Investigación
®-Tropic Acid Methyl Ester has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in biochemical pathways and interactions with enzymes.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of tropane alkaloids.
Industry: Employed in the production of fine chemicals and as a precursor in various industrial processes
Mecanismo De Acción
The mechanism of action of ®-Tropic Acid Methyl Ester involves its interaction with various molecular targets. In biochemical pathways, it can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of ®-tropic acid and methanol. The ester group is susceptible to nucleophilic attack, which is a key step in many of its reactions .
Comparación Con Compuestos Similares
Ethyl Tropate: Another ester of tropic acid with ethanol.
Methyl Benzoate: An ester of benzoic acid with methanol.
Ethyl Acetate: An ester of acetic acid with ethanol.
Uniqueness: ®-Tropic Acid Methyl Ester is unique due to its specific stereochemistry and the presence of the tropic acid moiety. This gives it distinct reactivity and applications compared to other esters. Its role in the synthesis of tropane alkaloids and other pharmaceuticals highlights its importance in medicinal chemistry .
Propiedades
Fórmula molecular |
C10H12O3 |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
methyl (2R)-3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C10H12O3/c1-13-10(12)9(7-11)8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3/t9-/m0/s1 |
Clave InChI |
OLEWRQVKIUHEJP-VIFPVBQESA-N |
SMILES isomérico |
COC(=O)[C@@H](CO)C1=CC=CC=C1 |
SMILES canónico |
COC(=O)C(CO)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




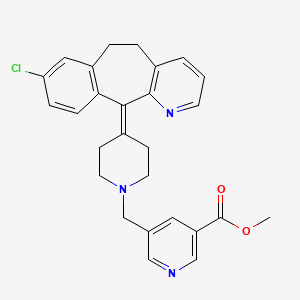
![[(2R,3R,4S,5R,6R)-6-[(2S,3S,4R,5R)-2,5-bis(hydroxymethyl)-3,4-bis(3-methylbutanoyloxy)oxolan-2-yl]oxy-2-(hydroxymethyl)-4,5-bis(3-methylbutanoyloxy)oxan-3-yl] 3-methylbutanoate](/img/structure/B13417514.png)


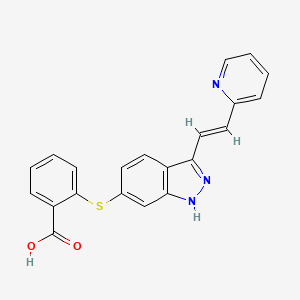
![N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel](/img/structure/B13417534.png)
![Benzenesulfonyl chloride, 4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]-](/img/structure/B13417535.png)
